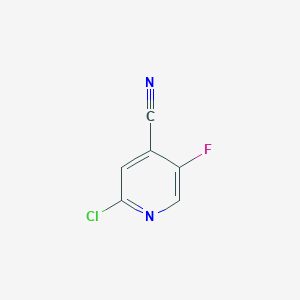

2-Chloro-5-fluoroisonicotinonitrile

Description

2-Chloro-5-fluoroisonicotinonitrile is a specialized chemical compound characterized by a pyridine (B92270) ring substituted with a chlorine atom, a fluorine atom, and a nitrile group. Its molecular formula is C₆H₂ClFN₂. nih.govbldpharm.com This strategic combination of functional groups on a heterocyclic scaffold underpins its utility and the growing academic and industrial interest in its properties and reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1057319-20-6 bldpharm.com |

| Molecular Formula | C₆H₂ClFN₂ bldpharm.com |

| Molecular Weight | 156.54 g/mol nih.govbldpharm.com |

| IUPAC Name | This compound |

| SMILES | N#CC1=C(F)C=NC(Cl)=C1 bldpharm.com |

| InChI Key | SUBZTZVHVGYOPM-UHFFFAOYSA-N nih.gov |

Note: Data sourced from publicly available chemical databases. An isomer, 2-Chloro-5-fluoronicotinonitrile, has the CAS number 791644-48-9. nih.govchemicalbook.combldpharm.com

Halogenated pyridine scaffolds are foundational structures in organic chemistry, serving as versatile starting materials for the synthesis of more complex molecules. rmit.edu.vneurekalert.org The pyridine ring, a six-membered heteroaromatic compound, is a common motif in natural products, pharmaceuticals, and functional materials. nih.gov The introduction of halogen atoms onto this ring system significantly enhances its synthetic utility for several reasons.

Firstly, halogens act as effective leaving groups in nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups. rmit.edu.vneurekalert.org This reactivity is crucial for building molecular complexity. Secondly, the presence and position of halogens can influence the electronic properties of the pyridine ring, affecting its reactivity in both nucleophilic and electrophilic substitution reactions. nih.gov For instance, the electron-withdrawing nature of halogens makes the pyridine ring more susceptible to nucleophilic attack. nih.gov

Due to the synthetic challenges associated with directly functionalizing pyridine, the use of pre-halogenated pyridines, or perhalopyridines, has become a particularly important strategy for creating highly substituted derivatives. rmit.edu.vneurekalert.org These halogenated intermediates are pivotal in constructing other heterocyclic and macrocyclic compounds and are frequently employed in the development of new therapeutic agents and agrochemicals. rmit.edu.vnnbinno.com The strategic placement of different halogens, such as chlorine and fluorine in the case of this compound, allows for selective and regioselective reactions, further broadening their synthetic potential.

The nitrile functional group (–C≡N) is a highly valuable and versatile component in organic synthesis. numberanalytics.com Characterized by a carbon-nitrogen triple bond, the cyano group is strongly polarized, rendering the carbon atom electrophilic and thus susceptible to nucleophilic attack. ebsco.comlibretexts.org This inherent reactivity allows nitriles to participate in a wide range of chemical transformations. wikipedia.org

One of the most fundamental reactions of nitriles is hydrolysis, which can proceed under acidic or basic conditions to yield carboxamides and subsequently carboxylic acids. libretexts.orgwikipedia.org This transformation provides a synthetic route from nitriles to these important classes of compounds. Furthermore, nitriles can be reduced to primary amines (RCH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon. libretexts.org

The nitrile group can also undergo addition reactions with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine. wikipedia.org Its electrophilic carbon can react with a variety of other nucleophiles, making it a key precursor for the synthesis of diverse molecular structures. wikipedia.org This versatility makes the nitrile group an essential tool for chemists in constructing complex molecules, including pharmaceuticals, polymers like nitrile rubber, and other specialty chemicals. numberanalytics.comwikipedia.orgteachy.app

The academic and industrial interest in this compound stems directly from the combined functionalities of its halogenated pyridine core and its nitrile group. This specific arrangement of atoms creates a molecule with significant potential as a building block for advanced chemical synthesis.

The rationale for its investigation is multifaceted:

Orthogonal Reactivity: The presence of both a chloro and a fluoro substituent offers the potential for selective reactivity. The carbon-chlorine bond is generally more susceptible to nucleophilic substitution than the more robust carbon-fluorine bond, allowing for stepwise and controlled functionalization of the pyridine ring.

Versatile Handle for Functionalization: The nitrile group serves as a versatile synthetic handle. It can be converted into an amine, a carboxylic acid, an amide, or a ketone, providing multiple pathways for molecular elaboration. libretexts.orgwikipedia.org This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Access to Novel Chemical Space: As a substituted pyridine, this compound is a precursor to compounds that are of high interest in pharmaceutical and agrochemical research. nih.govnbinno.com Pyridine derivatives are known to exhibit a wide range of biological activities, and the unique substitution pattern of this compound allows for the exploration of novel chemical entities. nih.gov

Intermediate for Complex Targets: The compound serves as a key intermediate in the synthesis of more complex molecules. For example, related structures like 2-chloro-5-fluoronicotinic acid are important pharmaceutical intermediates. google.comgoogle.com The synthesis of such compounds often involves multiple steps, and having access to well-defined building blocks like this compound is crucial for efficient and scalable production.

A documented synthesis route for the related isomer, 2-chloro-5-fluoronicotinonitrile, starts from 2-chloro-5-fluoronicotinaldehyde. The aldehyde is first reacted with hydroxylamine (B1172632) hydrochloride to form an intermediate, which is then treated with carbonyl diimidazole to yield the final nitrile product. chemicalbook.com

Table 2: Key Reactions of the Nitrile Functional Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid or Carboxylate libretexts.orgwikipedia.org |

| Reduction | 1. LiAlH₄, 2. H₂O | Primary Amine libretexts.org |

| Grignard Reaction | 1. RMgX, 2. H₃O⁺ | Ketone wikipedia.org |

| Pinner Reaction | Alcohol, Acid | Imidate |

| Blaise Reaction | Organozinc compound | β-enamino ester or β-keto ester |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-fluoropyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFN2/c7-6-1-4(2-9)5(8)3-10-6/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJAFDBOVSRSBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057319-20-6 | |

| Record name | 2-chloro-5-fluoropyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2 Chloro 5 Fluoroisonicotinonitrile

Reactivity of the Pyridine (B92270) Nucleus in 2-Chloro-5-fluoroisonicotinonitrile

The chemical behavior of the pyridine core in this compound is characterized by its susceptibility to attack by nucleophiles and its response to electrophilic and reductive conditions. The presence of two halogen substituents and a nitrile group on the pyridine ring significantly influences its reactivity.

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions

The pyridine ring in this compound is electron-deficient, making it prone to nucleophilic aromatic substitution (SNAr) reactions. This classical reaction involves the displacement of a leaving group, in this case, a halogen, by a nucleophile. byjus.com The rate of these reactions is enhanced by the presence of electron-withdrawing groups on the aromatic ring. byjus.comnih.gov SNAr reactions are common for introducing various substituents onto pyridine rings and are frequently used in chemical synthesis. youtube.com

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. govtpgcdatia.ac.inlibretexts.org In the first, typically rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. govtpgcdatia.ac.inlibretexts.org In the second, faster step, the leaving group is expelled, restoring the aromaticity of the ring. govtpgcdatia.ac.in

Regioselectivity and Site-Specificity of Nucleophilic Attack

In molecules with multiple potential leaving groups, like this compound, the site of nucleophilic attack is a critical aspect of reactivity. The regioselectivity of SNAr reactions is influenced by the nature of the leaving groups and the electronic properties of the aromatic ring. Generally, the position that can better stabilize the negative charge of the Meisenheimer intermediate is favored for attack.

Studies on related halopyridines indicate that the chlorine atom at the 2-position is typically more susceptible to nucleophilic attack than the fluorine atom at the 5-position. This is because the C2 position is activated by the ring nitrogen, which can help stabilize the negative charge of the Meisenheimer intermediate. This preference for substitution at the 2- and 4-positions of the pyridine ring is a well-documented phenomenon. abertay.ac.uk While specific studies on the regioselectivity of this compound are not extensively detailed in the provided search results, the general principles of SNAr on pyridines suggest that nucleophilic attack would preferentially occur at the C2 position.

Mechanistic Pathways: Concerted vs. Stepwise SNAr

The mechanism of SNAr reactions can be either a stepwise process, involving the formation of a distinct Meisenheimer intermediate, or a concerted process where bond formation and bond breaking occur simultaneously. frontiersin.orgresearchgate.net The specific pathway can depend on the reactants, solvent, and reaction conditions.

Kinetic studies on similar systems, such as the reaction of 2-chloro-5-nitropyrimidine (B88076) with amines, have been used to investigate these mechanistic subtleties. frontiersin.orgudd.cl Analysis of Brønsted-type plots, which relate the reaction rate to the basicity of the nucleophile, can provide insights into the transition state structure. frontiersin.org In some cases, these analyses have suggested a concerted mechanism, while in others, a stepwise pathway with a stable Meisenheimer complex is indicated. frontiersin.orgresearchgate.net The stability of the Meisenheimer complex is a key factor in determining the reaction pathway. frontiersin.org

Susceptibility to Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. pressbooks.pub This reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, often called a Wheland intermediate or arenium ion. pressbooks.publumenlearning.com

However, the pyridine ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. abertay.ac.uk The presence of additional electron-withdrawing groups, such as the chloro, fluoro, and cyano groups in this compound, would further deactivate the ring towards electrophilic attack. Therefore, forcing conditions, such as the use of strong acid catalysts and high temperatures, are often required for electrophilic substitution on pyridine and its derivatives. abertay.ac.ukuomustansiriyah.edu.iq For instance, the chlorination of pyridine requires severe conditions. abertay.ac.uk

Reductive Transformations of the Pyridine Ring

The pyridine ring can undergo reduction, although it is generally more difficult to reduce than corresponding benzene derivatives. abertay.ac.uk The reaction of pyridines with reducing agents like complex metal hydrides is essentially a nucleophilic reaction. abertay.ac.uk For instance, pyridine can react with lithium aluminum hydride to form a complex containing dihydropyridines. abertay.ac.uk

In the context of substituted pyridines, selective reduction is a key challenge. For related compounds, methods have been developed for the selective reduction of one substituent over another. For example, a patent describes a method for selectively reducing a chlorine atom at the 6-position of a 2,6-dichloro-5-fluoropyridine derivative. google.com This suggests that reductive transformations of the pyridine ring in this compound are feasible, potentially allowing for the selective removal of one of the halogen atoms.

Chemical Transformations of the Nitrile Functional Group in this compound

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations. These reactions provide pathways to synthesize a wide range of other functional groups.

One common transformation of nitriles is their conversion into other nitrogen-containing functional groups. For example, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. It can also be reduced to an amine.

Another important reaction of the nitrile group is its use in the formation of heterocyclic rings. The synthesis of various heterocyclic compounds often involves the cyclization of precursors containing a nitrile group. While specific examples for this compound were not found in the search results, the general reactivity of the nitrile group suggests its potential for such transformations.

Nucleophilic Addition Reactions to the Cyano Carbon

The carbon atom of the cyano group in this compound is electrophilic due to the polarization of the carbon-nitrogen triple bond. fiveable.me This makes it susceptible to attack by nucleophiles. This reactivity is a common feature of nitriles, leading to the formation of a variety of adducts and products. fiveable.mechemistrysteps.com The general mechanism involves the addition of a nucleophile to the carbon of the C≡N triple bond, which results in a tetrahedral intermediate. fiveable.me

Common nucleophilic addition reactions involving nitriles include reactions with Grignard reagents to form ketones and with organolithium reagents. chemistrysteps.comyoutube.com In these reactions, the nucleophilic carbon of the organometallic reagent adds to the electrophilic carbon of the nitrile. The resulting imine intermediate is then hydrolyzed to yield a ketone. youtube.com

Hydrolytic Conversion to Carboxylic Acids and Amides

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. chemistrysteps.comlibretexts.org This process is a fundamental transformation of nitriles. fiveable.me

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the cyano carbon, facilitating the attack by a weak nucleophile like water. chemistrysteps.comlibretexts.org In basic hydrolysis, the strongly nucleophilic hydroxide (B78521) ion directly attacks the cyano carbon. libretexts.org In both scenarios, an amide intermediate is formed, which can often be isolated or further hydrolyzed to the carboxylic acid. chemistrysteps.comlibretexts.org For instance, the hydrolysis of this compound would be expected to produce 2-chloro-5-fluoroisonicotinic acid or 2-chloro-5-fluoroisonicotinamide.

Table 1: Examples of Hydrolysis Products of Substituted Nitriles

| Starting Material | Product |

| 2-Chloro-5-nitrobenzonitrile | 2-Chloro-5-nitrobenzoic acid nih.gov |

| 2-Chloro-5-cyanobenzonitrile | 2-Chloro-5-cyanobenzoic acid nih.gov |

Reductive Pathways Leading to Amines and Other Nitrogenous Compounds

The nitrile group is readily reduced to a primary amine. libretexts.org A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org The reduction mechanism with LiAlH₄ involves the nucleophilic addition of a hydride ion to the cyano carbon, forming an imine salt, which then undergoes a second hydride addition to yield the amine after workup. chemistrysteps.com

Reductive amination is another important pathway where an aldehyde or ketone reacts with an amine in the presence of a reducing agent to form a more substituted amine. libretexts.orgorganic-chemistry.org While not a direct reduction of the nitrile itself, it represents a key method for amine synthesis. organic-chemistry.orgyoutube.com

Table 2: Common Reducing Agents for Nitrile to Amine Conversion

| Reducing Agent | Product |

| Lithium aluminum hydride (LiAlH₄) | Primary amine chemistrysteps.comlibretexts.org |

| Catalytic Hydrogenation (e.g., H₂/Ni) | Primary amine libretexts.org |

| Sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst | Primary amine organic-chemistry.org |

Cycloaddition Reactions Involving the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, a versatile method for the synthesis of heterocyclic compounds. nih.govmdpi.compsu.edu A prominent example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. nih.govmdpi.compsu.edu In this type of reaction, a 1,3-dipole reacts with a dipolarophile (in this case, the nitrile) to form a five-membered ring. mdpi.com

Nitrile imines, which can be generated in situ, are common 1,3-dipoles that react with nitriles to form 1,2,4-triazoles. nih.gov The regioselectivity of these reactions, which determines the orientation of the dipole addition, is influenced by both steric and electronic factors and can often be rationalized using Frontier Molecular Orbital (FMO) theory. mdpi.compsu.edu Nitrile oxides are another class of 1,3-dipoles that undergo cycloaddition with alkenes to form isoxazolines, and similar reactivity can be expected with the nitrile group. mdpi.comscielo.org.mx

Decyanation Strategies

While the cyano group is a versatile functional handle, its removal, or decyanation, can be a necessary step in a synthetic sequence. One reported method for decyanation involves the Vilsmeier-Haack reaction conditions, which led to an unusual decyanation of a 1,3-dialkoxy-4-cyano-5,6,7,8-tetrahydroisoquinoline. google.com This suggests that under specific and potentially harsh conditions, the removal of the cyano group from an aromatic ring can be achieved.

Reactivity Profiles of the Halogen Substituents (Chlorine and Fluorine)

Selective Derivatization and Removal of Halogens

The chlorine and fluorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the cyano group activates the ring towards nucleophilic attack, making the displacement of the halogens feasible. beilstein-journals.org

In many cases, the chlorine atom is more readily displaced than the fluorine atom in SNAr reactions. This difference in reactivity can allow for selective derivatization. For example, refluxing 2-aryl-5-chloro-6-cyano-7-methylindolizines with sodium methoxide (B1231860) in methanol (B129727) resulted in the substitution of the chlorine atom to form 5-methoxyindolizines. beilstein-journals.org Similarly, treatment with amines can lead to the formation of 5-amino derivatives. beilstein-journals.org

The removal of halogens can also be achieved through reductive processes. However, the selective removal of one halogen in the presence of another can be challenging and often depends on the specific reagents and reaction conditions.

Cross-Coupling Reactivity of Halogenated Pyridines

The presence of halogen substituents on the pyridine ring of this compound makes it a versatile substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com The reactivity of the C-Cl bond at the 2-position is influenced by the electronic effects of the fluorine and nitrile groups on the ring.

Common cross-coupling reactions applicable to halogenated pyridines include:

Suzuki-Miyaura Coupling: This reaction pairs the halogenated pyridine with an organoboron reagent, such as a boronic acid or ester, to form a new C-C bond. libretexts.org It is a widely used method for the synthesis of biaryl compounds. libretexts.org The general catalytic cycle involves oxidative addition of the halo-pyridine to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Heck Coupling: This reaction involves the coupling of the halogenated pyridine with an alkene to form a substituted alkene. sigmaaldrich.com

Buchwald-Hartwig Amination: This method is used to form C-N bonds by coupling the halogenated pyridine with an amine. sigmaaldrich.com

Sonogashira Coupling: This reaction couples the halogenated pyridine with a terminal alkyne to create a C-C bond. sigmaaldrich.com

Stille Coupling: This involves the reaction of the halogenated pyridine with an organotin compound. sigmaaldrich.com

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the halogenated pyridine. sigmaaldrich.com

The selection of the appropriate catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. For instance, the optimization of a Suzuki-Miyaura coupling of an aryl chloride often involves screening various palladium sources (e.g., PdCl₂(MeCN)₂), phosphine (B1218219) ligands (e.g., XPhos, JohnPhos), bases (e.g., K₂CO₃), and solvent systems. nih.gov The functional group tolerance of these reactions is generally broad, though certain groups like free hydroxyl and amino groups can sometimes interfere with the catalytic cycle. nih.gov

The table below summarizes some common cross-coupling reactions.

| Reaction Name | Coupling Partner | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron Reagent | C-C |

| Heck Coupling | Alkene | C-C |

| Buchwald-Hartwig Amination | Amine | C-N |

| Sonogashira Coupling | Terminal Alkyne | C-C |

| Stille Coupling | Organotin Reagent | C-C |

| Negishi Coupling | Organozinc Reagent | C-C |

Halogen Atom Transfer Reactions

Halogen atom transfer (XAT) has emerged as a powerful strategy for the generation of carbon-centered radicals from organic halides. This process can be mediated by various reagents, including photoredox catalysts and radical species. nih.govmanchester.ac.uk In the context of halogenated pyridines like this compound, XAT can provide a pathway to functionalization that is complementary to traditional cross-coupling methods.

Recent studies have demonstrated that α-aminoalkyl radicals can act as effective halogen-atom transfer agents, capable of activating both alkyl and aryl halides. manchester.ac.uk This approach allows for the construction of various carbon-carbon bonds under mild conditions. manchester.ac.uk Similarly, boryl radicals have been utilized to activate alkyl halides for alkynylation reactions via an XAT mechanism. d-nb.info

A key advantage of XAT methodologies is their potential for high chemoselectivity. For instance, in polyfluoroarenes containing both fluorine and other halogen atoms (e.g., chlorine or bromine), it is possible to achieve selective alkylation at the fluorine position without affecting the other halogens. nih.gov This selectivity offers a distinct advantage over other functionalization methods. nih.gov

The radical intermediates generated through XAT can participate in a variety of subsequent reactions, including:

Addition to π-systems (e.g., alkenes, arenes).

Coupling with other radical species.

Radical cyclization reactions. d-nb.info

These radical-mediated transformations often exhibit excellent functional group tolerance, accommodating esters, amides, and even free hydroxyl and aniline (B41778) functionalities. d-nb.info

Advanced Mechanistic Studies of Key Reactions

Elucidation of Reaction Intermediates (e.g., Meisenheimer Complexes)

Reaction intermediates are transient species that are formed during the conversion of reactants to products. youtube.com Their detection and characterization are crucial for understanding the detailed mechanism of a chemical reaction. In the context of nucleophilic aromatic substitution (SNAAr) reactions involving highly electron-deficient aromatic rings, such as that in this compound, Meisenheimer complexes are key intermediates.

A Meisenheimer complex is a negatively charged intermediate formed by the addition of a nucleophile to an electron-poor aromatic or heteroaromatic compound. The stability of this complex is enhanced by the presence of strong electron-withdrawing groups on the aromatic ring, which can delocalize the negative charge.

For this compound, the electron-withdrawing nature of the cyano group and the fluorine atom, as well as the nitrogen atom in the pyridine ring, significantly activates the ring towards nucleophilic attack. The attack of a nucleophile at the carbon atom bearing the chlorine atom would lead to the formation of a Meisenheimer complex. This intermediate would then expel the chloride leaving group to give the final substitution product.

While direct observation of Meisenheimer complexes can be challenging due to their transient nature, their existence is often inferred from kinetic studies and computational modeling. The structure and stability of these intermediates dictate the regioselectivity and rate of the substitution reaction.

Role of Substituent Electronic Effects on Reaction Kinetics and Selectivity

The reactivity and selectivity of this compound in chemical transformations are profoundly influenced by the electronic effects of its substituents: the chloro, fluoro, and cyano groups. These effects can be broadly categorized into inductive effects and resonance (or conjugative) effects.

Inductive Effect: This is the transmission of charge through a chain of atoms by electrostatic induction. lumenlearning.comlibretexts.org Both chlorine and fluorine are highly electronegative atoms and therefore exert a strong electron-withdrawing inductive effect (-I). This effect deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic attack by withdrawing electron density. lumenlearning.com The cyano group also exhibits a strong -I effect.

The combination of these effects in this compound results in a highly electron-deficient pyridine ring. This has several important consequences for its reactivity:

Enhanced Susceptibility to Nucleophilic Aromatic Substitution (SNAAr): The strong electron-withdrawing nature of the substituents makes the carbon atoms of the ring, particularly those bearing the halogen atoms, highly electrophilic and susceptible to attack by nucleophiles. The rate of SNAAr is significantly increased compared to less substituted pyridines.

Regioselectivity: The positions of the substituents direct the outcome of reactions. In SNAAr, the chlorine at the 2-position is typically the more labile leaving group compared to the fluorine at the 5-position. This is due to a combination of factors including the stabilization of the transition state and the Meisenheimer intermediate.

Influence on Cross-Coupling Reactions: The electron-deficient nature of the ring can influence the rates of the individual steps in a catalytic cycle, such as oxidative addition. libretexts.org The electronic properties of the substituents can affect the equilibrium and kinetics of the reaction, for example, by influencing the stability of intermediate complexes. beilstein-journals.org

The table below summarizes the electronic effects of the substituents on the pyridine ring.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

| -Cl (Chloro) | -I (Withdrawing) | +R (Donating) | Withdrawing |

| -F (Fluoro) | -I (Withdrawing) | +R (Donating) | Withdrawing |

| -CN (Cyano) | -I (Withdrawing) | -R (Withdrawing) | Strongly Withdrawing |

Structural Elucidation and Characterization Techniques for 2 Chloro 5 Fluoroisonicotinonitrile

Advanced Spectroscopic Characterization Methods

The precise architecture of 2-Chloro-5-fluoroisonicotinonitrile is elucidated using a combination of Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy. These methods probe the magnetic and vibrational properties of the molecule's constituent atoms, yielding precise data on atomic environments, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a strong magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional NMR spectra for proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) provide the fundamental data for structural elucidation. Each unique atom in the molecule produces a distinct signal, whose chemical shift, splitting pattern (multiplicity), and integration are indicative of its electronic environment and proximity to other NMR-active nuclei.

Proton (¹H) NMR: The aromatic region of the ¹H NMR spectrum for this compound is expected to show two distinct signals corresponding to the two protons on the pyridine (B92270) ring (H-3 and H-6).

The proton at position 6 (H-6) is adjacent to the fluorine atom, and its signal is expected to appear as a doublet of doublets due to coupling with both the fluorine atom and the proton at position 3.

The proton at position 3 (H-3) is adjacent to the chlorine atom and would also likely appear as a doublet of doublets, coupling to the fluorine atom and the H-6 proton.

Carbon (¹³C) NMR: A proton-decoupled ¹³C NMR spectrum will display six signals, one for each carbon atom in the molecule's unique electronic environment. nih.gov The chemical shifts are influenced by the attached atoms, particularly the electronegative chlorine and fluorine atoms and the electron-withdrawing nitrile group. libretexts.org

The carbon of the nitrile group (C≡N) typically appears in the 110-120 ppm range. ucl.ac.uk

The carbons directly bonded to the electronegative halogens (C-2 and C-5) will be significantly deshielded, appearing at lower fields.

The remaining carbons of the pyridine ring will resonate in the aromatic region, with their specific shifts determined by the cumulative effects of the substituents. Quaternary carbons, those without attached protons (C-2, C-4, C-5), are typically identifiable by their lower intensity in standard spectra. oregonstate.edu

Fluorine (¹⁹F) NMR: With a natural abundance of 100% and a wide chemical shift range, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. alfa-chemistry.comnih.gov For this compound, a single signal is expected in the ¹⁹F NMR spectrum.

The chemical shift for an aromatic fluorine (Ar-F) is typically found between +80 and +170 ppm relative to CFCl₃. ucsb.edu

This signal would be split into a doublet of doublets due to coupling with the two aromatic protons (H-3 and H-6), providing further confirmation of the structure.

A summary of expected NMR data is presented below.

| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling To |

| ¹H | H-3 | Aromatic Region | Doublet of Doublets (dd) | H-6, F-5 |

| ¹H | H-6 | Aromatic Region | Doublet of Doublets (dd) | H-3, F-5 |

| ¹³C | C-2 | Aromatic, Downfield | Singlet | - |

| ¹³C | C-3 | Aromatic | Doublet | H-3 |

| ¹³C | C-4 | Aromatic, Downfield | Singlet | - |

| ¹³C | C-5 | Aromatic, Downfield | Singlet | - |

| ¹³C | C-6 | Aromatic | Doublet | H-6 |

| ¹³C | C≡N | ~110-120 | Singlet | - |

| ¹⁹F | F-5 | Aromatic Fluorine Region | Doublet of Doublets (dd) | H-3, H-6 |

While 1D NMR provides a list of signals, 2D NMR experiments reveal how these signals relate to one another, mapping out the molecule's bonding framework.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. emerypharma.com For this compound, a cross-peak would be expected between the signals for H-3 and H-6, confirming their through-bond relationship. e-bookshelf.de

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond C-H correlation). columbia.edu It would definitively link the ¹H signal for H-3 to the ¹³C signal for C-3, and the H-6 signal to the C-6 carbon. emerypharma.com Edited HSQC can further distinguish between CH and CH₂ groups. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). columbia.edu This is exceptionally powerful for assigning quaternary carbons and piecing together molecular fragments. magritek.com For instance, the H-3 proton would show correlations to the quaternary carbons C-2, C-4, and C-5. Similarly, the H-6 proton would show correlations to C-4 and C-5. These correlations provide unambiguous confirmation of the pyridine ring's substitution pattern. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the specific vibrational modes of its functional groups.

Nitrile (C≡N) Stretch: A strong and sharp absorption band characteristic of the nitrile group is expected in the range of 2200-2300 cm⁻¹. uc.edu This band is often prominent in both IR and Raman spectra.

Aromatic Ring Vibrations: The pyridine ring gives rise to a series of bands. C=C and C=N stretching vibrations within the ring typically occur in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

Carbon-Halogen Stretches: The C-Cl stretching vibration is a strong absorption typically seen at lower wavenumbers, generally in the 760-540 cm⁻¹ range. uc.edu The C-F stretch usually appears as a strong band in the 1000-1400 cm⁻¹ region.

A table of expected vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H | Stretching | > 3000 | IR, Raman |

| Nitrile (C≡N) | Stretching | 2200 - 2300 | IR, Raman |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 | IR, Raman |

| C-F | Stretching | 1000 - 1400 | IR |

| C-Cl | Stretching | 540 - 760 | IR |

| Aromatic Ring | Bending Vibrations | < 1500 | IR, Raman |

A deeper understanding of the molecule's vibrational properties can be achieved by comparing the experimental IR and Raman spectra with theoretical calculations. Computational chemistry methods, such as Density Functional Theory (DFT), are widely used to calculate the theoretical vibrational frequencies and intensities of a molecule. elixirpublishers.comcardiff.ac.uk

By correlating the experimental bands with the calculated vibrational modes, a detailed assignment of each peak can be made. core.ac.ukresearchgate.net This process, often aided by Potential Energy Distribution (PED) analysis, clarifies complex vibrations that involve the coupled motion of multiple atoms. researchgate.net Such analysis confirms the assignments of functional groups and provides insight into the electronic structure and conformational stability of the molecule. mdpi.com The agreement between experimental and simulated spectra serves as a powerful validation of the determined molecular structure. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the context of this compound, it serves as a critical tool for confirming the molecular formula and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are instrumental in confirming the elemental composition of a molecule. fda.gov For this compound, with a molecular formula of C₆H₂ClFN₂, the expected exact mass can be calculated. HRMS analysis would yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thereby confirming the molecular formula. fda.gov This high level of accuracy allows for the unambiguous identification of the compound by comparing the experimental mass to a database of known compounds. uni-saarland.de

The molecular weight of this compound is 156.54 g/mol . This is a computed value based on its chemical formula.

Fragmentation Pattern Analysis for Structural Information

In mass spectrometry, particularly with hard ionization techniques like electron impact (EI), molecules not only ionize but also break apart into smaller, characteristic fragments. acdlabs.com The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. acdlabs.comlibretexts.org For this compound, the fragmentation pattern would reveal information about the stability of different parts of the molecule.

Key fragmentation pathways for halogenated aromatic compounds often involve the loss of the halogen atom or the cyano group. miamioh.edu The presence of chlorine is often indicated by a characteristic isotopic pattern in the mass spectrum, with peaks at M and M+2 in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info

Common fragments that might be observed for this compound could include:

The molecular ion [C₆H₂ClFN₂]⁺•

Loss of a chlorine atom: [C₆H₂FN₂]⁺

Loss of a fluorine atom: [C₆H₂ClN₂]⁺

Loss of the cyano group: [C₅H₂ClFN]⁺•

The relative abundance of these and other fragments provides valuable clues to the arrangement of atoms within the molecule. uni-saarland.de

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. srmist.edu.inwordpress.com By analyzing the diffraction pattern produced when X-rays pass through a single crystal of this compound, its complete solid-state structure can be elucidated. tulane.edu

Determination of Bond Lengths, Bond Angles, and Torsion Angles

X-ray crystallography provides highly accurate measurements of the geometric parameters within the crystal structure. rrcat.gov.in This includes the lengths of the covalent bonds between atoms, the angles formed by these bonds, and the torsion angles that describe the conformation of the molecule. researchgate.netresearchgate.net

For this compound, this analysis would precisely define the geometry of the pyridine ring and the positions of the chloro, fluoro, and cyano substituents. The C-C and C-N bond lengths within the pyridine ring would be intermediate between typical single and double bonds, characteristic of an aromatic system. nih.gov The C-Cl, C-F, and C-C≡N bond lengths would also be determined with high precision.

Table of Expected Bond Parameters for this compound (Note: The following table is illustrative and contains expected ranges for bond lengths and angles based on similar known structures. Actual values would be determined experimentally.)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |

| Bond Length | C | Cl | ~1.74 Å | |

| Bond Length | C | F | ~1.35 Å | |

| Bond Length | C | C≡N | ~1.45 Å | |

| Bond Length | C | ≡N | ~1.15 Å | |

| Bond Angle | Cl | C | C | ~120° |

| Bond Angle | F | C | C | ~120° |

| Bond Angle | C | C | C≡N | ~178° |

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. researchgate.netucl.ac.uk This arrangement is governed by various intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. rsc.org

For this compound, the analysis of crystal packing would identify how the molecules orient themselves relative to one another. researchgate.net The electronegative fluorine and chlorine atoms, as well as the nitrogen atom of the cyano group and the pyridine ring, can participate in various intermolecular interactions. cam.ac.uk These interactions, including potential C-H···N or C-H···F hydrogen bonds and halogen bonds, play a crucial role in the stabilization of the crystal structure. nih.gov Understanding these interactions is important for predicting the physical properties of the solid material. cam.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. researchgate.net The resulting spectrum provides information about the electronic structure of the compound, particularly the presence of conjugated systems and chromophores. ijprajournal.comslideshare.net

For this compound, the pyridine ring, being an aromatic system, contains π electrons that can undergo π → π* transitions. libretexts.org The presence of the cyano group and the halogen substituents can influence the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). ijprajournal.com

The UV-Vis spectrum of this compound would be expected to show absorption bands in the UV region, characteristic of a substituted pyridine derivative. The exact position and intensity of these bands are sensitive to the solvent used for the measurement due to solvent-solute interactions. ijprajournal.com The nitrile group itself does not typically show strong absorption in the standard UV-Vis range. researchgate.net The electronic transitions observed would primarily be associated with the π-system of the fluorinated and chlorinated pyridine ring. libretexts.org

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are indispensable tools for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. These methods allow for the theoretical modeling of molecules at the atomic level, providing insights that are often complementary to experimental data. For a molecule like this compound, these calculations can predict its three-dimensional geometry, the distribution of electrons, and its energetic properties.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. In DFT, the electronic energy of a molecule is determined as a functional of its electron density. This approach is used to find the optimized geometry of the molecule, which corresponds to the lowest energy arrangement of its atoms. For this compound, DFT calculations would be employed to predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of its molecular architecture.

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional.

Basis Sets: A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost. For molecules containing halogens and nitrogen, Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly used. The inclusion of polarization functions (d,p) and diffuse functions (++) is crucial for accurately describing the electronic structure of molecules with lone pairs and for calculating properties like electron affinity and polarizability.

Exchange-Correlation Functionals: The exchange-correlation functional is a key component of DFT that approximates the complex quantum mechanical interactions between electrons. The choice of functional significantly impacts the results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated functional for organic molecules, often providing reliable geometric and electronic properties. researchgate.net Other functionals may also be employed depending on the specific properties being investigated.

The table below illustrates common combinations of basis sets and functionals used in DFT studies of similar heterocyclic compounds.

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G(d,p) | Geometry optimization and basic electronic properties of pyridine derivatives. ekb.eg |

| B3LYP | 6-311++G(d,p) | More accurate calculations of vibrational frequencies and electronic spectra. researchgate.net |

| ωB97X-D | 6-311+G(d,p) | Studies involving non-covalent interactions and charge-transfer excitations. |

| PBE1PBE | 6-311G** | Alternative hybrid functional for geometry and energy calculations. mdpi.com |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide very high accuracy, often referred to as "gold standard" in computational chemistry. However, their high computational cost generally limits their application to smaller molecules. For this compound, ab initio calculations could be used to benchmark the results obtained from DFT methods, providing a more accurate determination of its electronic energy and other properties.

Electronic Structure Analysis

Understanding the electronic structure of a molecule is key to predicting its chemical behavior and reactivity. Computational methods provide powerful tools for this analysis.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter that relates to the chemical stability and reactivity of a molecule. emerginginvestigators.org A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests that the molecule is more reactive.

For this compound, the presence of electronegative fluorine and chlorine atoms, along with the electron-withdrawing nitrile group, is expected to lower both the HOMO and LUMO energy levels and influence the HOMO-LUMO gap. The table below presents representative HOMO, LUMO, and gap energies for pyridine and a related substituted pyridine from computational studies, illustrating the effect of substitution.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Computational Method |

| Pyridine | -6.76 | -0.52 | 6.24 | B3LYP/6-31G(d,p) ekb.eg |

| Pyridine-Br | -6.81 | -0.58 | 6.23 | B3LYP/6-31G(d,p) ekb.eg |

| 3-(2-methylphenylaminothiazol-5-oyl) pyridine | -5.79 | -2.33 | 3.46 | B3LYB/6-31G |

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The ESP map is generated by calculating the electrostatic potential at the electron density surface of the molecule. It provides a visual representation of the charge distribution.

Negative Regions (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. In this compound, these areas would likely be associated with the nitrogen atom of the pyridine ring and the nitrile group due to their lone pairs of electrons.

Positive Regions (Blue): These regions are electron-poor and are prone to nucleophilic attack. For this molecule, positive regions would be expected around the hydrogen atoms and potentially on the carbon atom attached to the chlorine and fluorine atoms.

Neutral Regions (Green): These areas indicate nonpolar regions of the molecule.

ESP analysis is a powerful predictive tool in medicinal chemistry and materials science for understanding intermolecular interactions. mdpi.com For instance, the ESP of picoline-diazido-Pt(IV) compounds has been used to identify potential reaction sites. nih.gov Studies on cyanopyridine derivatives have also utilized ESP maps to understand their reactivity. researchgate.netresearchgate.net

Advanced Applications of 2 Chloro 5 Fluoroisonicotinonitrile As a Building Block

Synthesis of Complex Heterocyclic Systems and Fused Rings

2-Chloro-5-fluoroisonicotinonitrile is a versatile building block in the synthesis of a variety of complex heterocyclic systems and fused rings, which are core structures in many biologically active compounds and functional materials. beilstein-journals.orgopenmedicinalchemistryjournal.com The reactivity of this compound is primarily dictated by the presence of the chloro, fluoro, and cyano groups on the pyridine (B92270) ring, which allows for a range of chemical transformations.

One of the key applications is in the construction of pyrido[2,3-d]pyrimidines, which are privileged scaffolds in medicinal chemistry due to their structural similarity to DNA and RNA bases. nih.govnih.govresearchgate.net These structures are of significant interest, with over 20,000 compounds of this type described in scientific literature. nih.govresearchgate.neturl.edu The synthesis of these fused ring systems can be achieved by starting with either a preformed pyrimidine (B1678525) or a pyridine ring. nih.gov For instance, derivatives of this compound can undergo condensation reactions with compounds like guanidine (B92328) to form the fused pyridopyrimidine core. mdpi.com

The strategic placement of the halogen atoms allows for selective reactions. The chlorine atom is generally more susceptible to nucleophilic substitution than the fluorine atom, enabling sequential functionalization. This differential reactivity is crucial for building complex molecular architectures. For example, in the synthesis of kinase inhibitors, the chlorine atom can be displaced by an aniline (B41778) derivative, while the cyano group can be transformed or used to direct further cyclization reactions. mdpi.com

Furthermore, the isonicotinonitrile backbone can participate in annulation tactics to create 5,6-ring-fused 2-pyridones, which are also considered privileged structures in drug design. organic-chemistry.org These reactions often involve a tandem sequence of Michael addition and intramolecular cyclization. organic-chemistry.org Metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, are also commonly employed to introduce aryl, heteroaryl, or amino substituents, leading to a diverse array of complex heterocyclic compounds. mdpi.commdpi.com

The synthesis of various fused heterocycles often involves multi-step sequences. For example, the construction of certain tricyclic systems may begin with the reaction of a substituted pyridine, like a derivative of this compound, followed by oxidative cyclization to form the final fused ring structure. researchgate.net These synthetic strategies highlight the importance of this building block in accessing novel chemical space. researchgate.netcore.ac.uk

Rational Design of Derivatives for Specific Chemical Functions

The rational design of derivatives based on the this compound scaffold is a key strategy in modern medicinal chemistry to develop compounds with specific and enhanced chemical or biological functions. nih.govmdpi.com This approach leverages an understanding of structure-activity relationships (SAR) to modify the parent molecule for targeted applications, particularly in the development of enzyme inhibitors. nih.govrsc.org

A primary area of focus is the development of kinase inhibitors, as dysregulated kinase activity is implicated in numerous diseases, including cancer. ed.ac.uk The pyridopyrimidine core, often synthesized from precursors like this compound, is a common feature in many clinically approved kinase inhibitors. mdpi.com For example, by systematically modifying the substituents on the pyridine ring, researchers can design molecules that bind selectively to the ATP-binding site of a target kinase. nih.gov

The design process often involves computational modeling to predict how a derivative will interact with the target protein. For instance, the design of selective phosphodiesterase 8A (PDE8A) inhibitors involved identifying a key amino acid residue (Tyr748) in the active site and designing ligands that could form favorable interactions, such as hydrogen bonds, with this residue. nih.gov This structure-based design led to compounds with high potency and selectivity. nih.gov

Structure-activity relationship studies are crucial in this process. By synthesizing a series of analogs with varied substituents at different positions of the this compound core and evaluating their activity, chemists can deduce which modifications lead to improved potency and selectivity. rsc.orgnih.gov For example, in the development of EGFR inhibitors, different aniline moieties were introduced at the 4-position of a quinazoline (B50416) scaffold (structurally related to pyridopyrimidines) to find the optimal substituent for binding to both wild-type and mutant forms of the enzyme. nih.gov

The following table illustrates how different functional groups on a core scaffold can influence its biological target and activity, based on common strategies in rational drug design.

| Core Scaffold | R1 Group | R2 Group | Target | Desired Function |

| Pyridopyrimidine | Aniline derivative | Small alkyl group | Protein Kinase | Inhibition of cell proliferation |

| Quinazoline | Substituted phenyl | Acrylamide | EGFR | Overcoming drug resistance |

| 2-Chloroadenine | Cyclopentyl | Hydroxymethyl | PDE8A | Selective inhibition |

This interactive table allows you to explore how modifications to a core chemical structure can be rationally designed to target specific biological molecules and achieve a desired therapeutic effect.

Incorporation into Advanced Polymeric Materials and Frameworks

While the primary application of this compound is in the synthesis of small molecule therapeutics, its reactive functional groups also present opportunities for its incorporation as a monomer or cross-linking agent into advanced polymeric materials and frameworks. routledge.com The field of advanced polymeric materials is continuously seeking new building blocks to create polymers with enhanced properties and functionalities. chromatographyonline.com

The presence of multiple reactive sites—the chloro, fluoro, and cyano groups—on the this compound molecule allows for its potential use in creating highly functionalized and cross-linked polymer networks. For example, the chloro and fluoro groups can undergo nucleophilic substitution reactions with difunctional or polyfunctional monomers, such as diamines or diols, to form polymer chains. The nitrile group can also be chemically modified post-polymerization to introduce other functionalities or can participate in polymerization reactions itself under specific conditions.

The development of two-dimensional liquid chromatography (2D-LC) has advanced the characterization of complex polymeric materials, enabling a deeper understanding of their composition and structure. chromatographyonline.com This analytical technique would be crucial for characterizing polymers synthesized using multifunctional monomers like this compound.

Although direct examples of the incorporation of this compound into polymers are not extensively documented in the provided search results, the principles of polymer chemistry suggest its feasibility. For instance, its derivatives could be used to create polymers for applications in electronics or as specialized coatings, where the fluorine content can impart desirable properties like thermal stability and hydrophobicity. routledge.com

The following table outlines the potential roles of the different functional groups of this compound in polymerization processes.

| Functional Group | Potential Polymerization Role | Resulting Polymer Feature |

| Chloro Group | Site for nucleophilic substitution polymerization | Formation of polymer backbone |

| Fluoro Group | Can also participate in substitution, often requiring harsher conditions | Introduction of fluorine for enhanced thermal/chemical resistance |

| Cyano Group | Can be hydrolyzed or reduced post-polymerization | Introduction of carboxylic acid or amine functionalities |

| Pyridine Ring | Provides rigidity and potential for metal coordination | Enhanced structural integrity and potential for catalytic sites |

This interactive table demonstrates the versatility of this compound as a potential monomer in the synthesis of advanced polymeric materials.

Supramolecular Assembly and Molecular Recognition Studies involving Derivatives

Derivatives of this compound are valuable components in the field of supramolecular chemistry, which focuses on the non-covalent interactions that govern molecular recognition and self-assembly. nih.govnih.gov The specific arrangement of functional groups and the aromatic nature of the pyridine ring in these derivatives allow them to participate in a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. nih.gov

These interactions are the basis for the formation of well-defined, ordered supramolecular structures. iupac.org For instance, by designing derivatives with complementary hydrogen bond donors and acceptors, it is possible to direct their self-assembly into larger architectures like molecular cages or extended networks. iupac.orgmdpi.com The principles of molecular recognition are fundamental to these processes, where the host and guest molecules have complementary shapes, sizes, and chemical properties. nih.gov

In the context of catalysis, supramolecular chemistry offers a pathway to create "chemzymes," which are synthetic catalysts that mimic the function of natural enzymes. mdpi.com These systems often rely on a recognition event to bring the substrate and the catalytic site into close proximity. Derivatives of this compound, with their ability to be functionalized with various recognition motifs, could serve as key components in the construction of such catalytic systems. rsc.org

The study of supramolecular systems has evolved from focusing on systems at equilibrium to exploring those that are kinetically controlled or exist far from equilibrium. nih.gov This shift opens up possibilities for creating more complex and functional self-assembled systems. The versatility of the this compound scaffold allows for the synthesis of derivatives that can be incorporated into these dynamic supramolecular systems.

The table below summarizes the key non-covalent interactions and their potential role in the supramolecular assembly of derivatives of this compound.

| Interaction Type | Description | Role in Supramolecular Assembly |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like N or O. | Directs the formation of specific, ordered structures like sheets or helices. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the stability of stacked assemblies and influences electronic properties. |

| Halogen Bonding | Noncovalent interaction involving a halogen atom as an electrophilic species. | Can be used as a directional tool to control the geometry of the assembly. |

| Dipole-Dipole Interactions | Attractive forces between polar molecules. | Influences the overall packing and orientation of molecules within the supramolecular structure. |

This interactive table provides an overview of the fundamental forces that can be harnessed to build complex supramolecular architectures from derivatives of this compound.

Q & A

Q. What regulatory guidelines apply to the disposal of this compound waste?

- Methodological Answer : Follow OSHA standards (29 CFR 1910) for hazardous waste. Neutralize nitrile groups with alkaline hydrolysis before disposal. Document waste streams using Safety Data Sheet (SDS) Section 13 guidelines to comply with EPA regulations .

Key Considerations

- Data Integrity : Maintain raw spectral data and experimental logs for peer review (per Beilstein Journal guidelines) .

- Interdisciplinary Collaboration : Integrate synthetic chemistry with computational and toxicology databases (e.g., PubChem, DSSTox) for robust validation .

- Ethical Reporting : Disclose conflicting data interpretations and methodology limitations to uphold reproducibility standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.